molecular formula C17H21N3O5 B6559611 8-(3,5-dimethoxybenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021261-85-7

8-(3,5-dimethoxybenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B6559611
CAS No.: 1021261-85-7
M. Wt: 347.4 g/mol
InChI Key: PIULNDYYEUUEPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(3,5-dimethoxybenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a complex organic compound with potential applications in various scientific fields. This compound features a benzoyl group attached to a spirocyclic triazaspirodecane structure, which may contribute to its unique chemical properties and biological activities.

Biochemical Analysis

Biochemical Properties

8-(3,5-dimethoxybenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione plays a significant role in biochemical reactions, particularly as an inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF PHD). This enzyme is crucial in the regulation of the hypoxia response pathway. By inhibiting HIF PHD, this compound stabilizes hypoxia-inducible factors (HIFs), leading to increased expression of genes involved in angiogenesis, erythropoiesis, and metabolism . Additionally, this compound has been shown to interact with delta opioid receptors, exhibiting selective agonist activity .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways by stabilizing HIFs, which in turn affects gene expression related to oxygen homeostasis. This compound has been observed to modulate cellular metabolism, promoting glycolysis and reducing oxidative phosphorylation under hypoxic conditions . Furthermore, its interaction with delta opioid receptors can lead to analgesic effects, making it a potential candidate for pain management .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through the inhibition of HIF PHD. This inhibition prevents the hydroxylation of HIFs, allowing them to escape degradation and accumulate in the cell nucleus. Once stabilized, HIFs bind to hypoxia-responsive elements in the DNA, activating the transcription of target genes . Additionally, the compound’s agonist activity at delta opioid receptors involves binding to the orthosteric site, leading to receptor activation and downstream signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time frames. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown sustained effects on cellular function, particularly in maintaining hypoxia-induced gene expression and metabolic adaptation . These findings suggest that the compound can provide prolonged therapeutic benefits in relevant applications.

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At lower doses, the compound effectively stabilizes HIFs and modulates gene expression without significant adverse effects . Higher doses have been associated with potential toxicity, including liver and kidney damage . These findings highlight the importance of optimizing dosage to balance therapeutic efficacy and safety.

Metabolic Pathways

This compound is involved in metabolic pathways related to hypoxia response. It interacts with enzymes such as HIF PHD, influencing the metabolic flux towards glycolysis and away from oxidative phosphorylation . This shift in metabolism is crucial for cells to adapt to low oxygen conditions and maintain energy production .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in target tissues . This distribution pattern is essential for its therapeutic effects, ensuring that the compound reaches its site of action.

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm and nucleus . In the cytoplasm, it interacts with HIF PHD, inhibiting its activity and stabilizing HIFs. The stabilized HIFs then translocate to the nucleus, where they activate the transcription of target genes . This localization is critical for the compound’s function in regulating hypoxia response and gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3,5-dimethoxybenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps, starting with the formation of the core spirocyclic structure. Common synthetic routes may include:

  • Condensation Reactions: : These reactions often involve the condensation of appropriate amines with diketones or ketoacids to form the spirocyclic framework.

  • Cyclization: : Cyclization reactions are crucial to forming the triazaspirodecane ring system, often requiring specific catalysts and reaction conditions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to maintain consistency.

Chemical Reactions Analysis

Types of Reactions

8-(3,5-dimethoxybenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:

  • Reduction: : Reduction reactions can reduce specific functional groups, potentially altering the compound's chemical properties.

  • Substitution: : Substitution reactions may involve the replacement of one functional group with another, often facilitated by specific reagents and conditions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4), hydrogen peroxide (H2O2), and chromium(VI) compounds.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Nucleophilic substitution reactions may use reagents like alkyl halides, amines, or alcohols under specific conditions.

Major Products Formed

The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, potentially serving as an intermediate in organic synthesis.

Biology

In biological research, 8-(3,5-dimethoxybenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione may be studied for its biological activity, including potential antimicrobial, antifungal, or anticancer properties.

Medicine

In medicine, this compound could be explored for its therapeutic potential, possibly as a lead compound for drug development targeting specific diseases or conditions.

Industry

In industry, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical structure.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dimethoxybenzoyl chloride: : A related compound that can be used as a precursor in the synthesis of 8-(3,5-dimethoxybenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione.

  • 3,5-Dimethoxybenzoic acid: : Another related compound that can be used in the esterification step of the synthesis.

Uniqueness

This compound is unique due to its spirocyclic structure and the presence of the dimethoxybenzoyl group, which may contribute to its distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

8-(3,5-dimethoxybenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O5/c1-19-15(22)17(18-16(19)23)4-6-20(7-5-17)14(21)11-8-12(24-2)10-13(9-11)25-3/h8-10H,4-7H2,1-3H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIULNDYYEUUEPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2(CCN(CC2)C(=O)C3=CC(=CC(=C3)OC)OC)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.